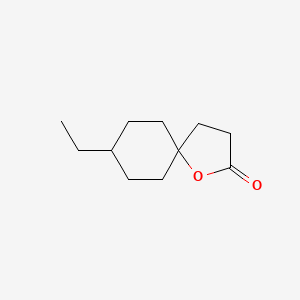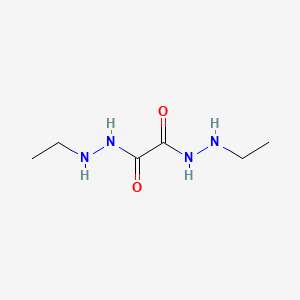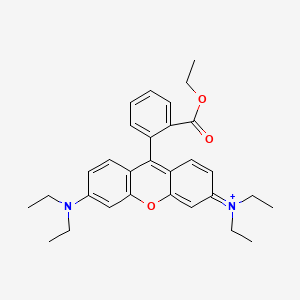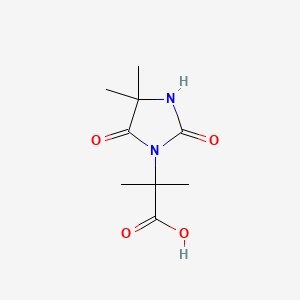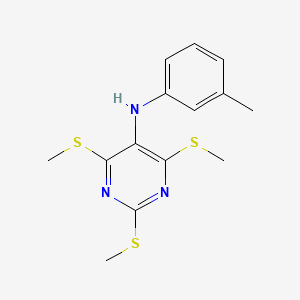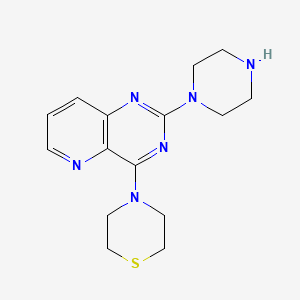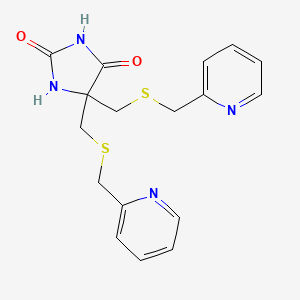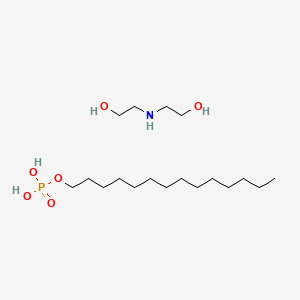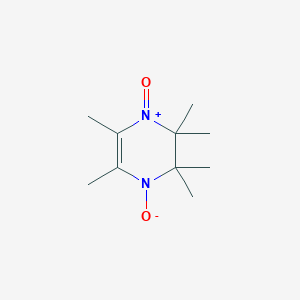
2,2,3,3,5,6-Hexamethyl-4-oxidopyrazin-1-ium 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 77985 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in biological and chemical research, particularly in the study of neural stem cells and their differentiation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 77985 typically involves multiple steps, starting from readily available precursors. The exact synthetic route can vary, but it generally includes the formation of key intermediates through controlled reactions such as condensation, cyclization, and functional group modifications. Reaction conditions often involve specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of NSC 77985 is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This may involve continuous flow reactors, automated synthesis systems, and stringent quality control measures to maintain consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions: NSC 77985 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides, often in the presence of catalysts or under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups present in NSC 77985 and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
NSC 77985 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: Plays a role in the study of neural stem cells, their differentiation, and potential therapeutic applications.
Medicine: Investigated for its potential in treating neurological disorders and diseases through stem cell therapy.
Industry: Utilized in the development of pharmaceuticals, biotechnology products, and other industrial applications.
Mechanism of Action
The mechanism of action of NSC 77985 involves its interaction with specific molecular targets and pathways. In the context of neural stem cells, it may influence cell signaling pathways, gene expression, and cellular differentiation processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
NSC 77985 can be compared with other similar compounds in terms of its chemical structure, reactivity, and applications. Some similar compounds include:
NSC 12345: Known for its role in neural stem cell research and similar chemical properties.
NSC 67890: Utilized in organic synthesis and biological studies, with comparable reactivity and applications.
NSC 77985 stands out due to its unique combination of properties, making it a valuable compound in various scientific and industrial fields.
Properties
CAS No. |
14384-47-5 |
|---|---|
Molecular Formula |
C10H18N2O2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2,2,3,3,5,6-hexamethyl-4-oxidopyrazin-1-ium 1-oxide |
InChI |
InChI=1S/C10H18N2O2/c1-7-8(2)12(14)10(5,6)9(3,4)11(7)13/h1-6H3 |
InChI Key |
DTHCHTIMNLLDQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C([N+](=O)C(C(N1[O-])(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




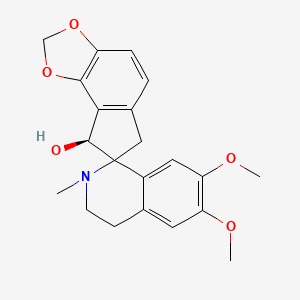
![1-[4-(2-Methylpentyl)phenyl]ethanone](/img/structure/B12801716.png)
